ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate
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Overview
Description
Ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate is an ester compound characterized by its unique structure, which includes a hydroxy group, a methoxycarbonylamino group, and a pentanoate backbone. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of immobilized catalysts can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Uniqueness
Ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its hydroxy and methoxycarbonylamino groups provide additional sites for modification, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H17NO5 |
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Molecular Weight |
219.23 g/mol |
IUPAC Name |
ethyl (4S)-5-hydroxy-4-(methoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C9H17NO5/c1-3-15-8(12)5-4-7(6-11)10-9(13)14-2/h7,11H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1 |
InChI Key |
JWLAVKHZMHBLHV-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](CO)NC(=O)OC |
Canonical SMILES |
CCOC(=O)CCC(CO)NC(=O)OC |
Origin of Product |
United States |
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